molecular formula C8H7BrClN B13677986 5-Bromo-2-chloro-3-cyclopropylpyridine

5-Bromo-2-chloro-3-cyclopropylpyridine

Cat. No.: B13677986
M. Wt: 232.50 g/mol
InChI Key: AMJMHDPIFFSYJK-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Advanced Chemical Synthesis

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules. nih.gov The presence of halogen atoms on the pyridine ring dramatically influences its electronic properties and provides reactive handles for a multitude of chemical transformations. Halogens, particularly chlorine and bromine, serve as excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in transition-metal-catalyzed cross-coupling reactions. nih.gov

The differential reactivity of various halogens on the same pyridine ring allows for selective and sequential functionalization. For instance, in a molecule like 5-bromo-2-chloropyridine, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. sigmaaldrich.commdpi.com This chemoselectivity is a powerful tool for synthetic chemists, enabling the stepwise introduction of different substituents at specific positions.

Furthermore, halopyridines are prevalent structural motifs in numerous pharmaceuticals and agrochemicals, underscoring their importance in medicinal chemistry. nih.govresearchgate.net The incorporation of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability. researchgate.net The ability to selectively halogenate pyridine C-H precursors is a continuing area of research, highlighting the demand for these versatile intermediates. nih.gov

Below is a table summarizing common cross-coupling reactions involving halogenated pyridines:

Reaction Name Catalyst Coupling Partner Bond Formed
Suzuki-Miyaura CouplingPalladiumOrganoboron ReagentC-C
Buchwald-Hartwig AminationPalladiumAmineC-N
Negishi CouplingPalladium or NickelOrganozinc ReagentC-C
Ullmann CondensationCopperAlcoholC-O

Overview of Strategic Importance of the Cyclopropyl (B3062369) Moiety in Heterocyclic Frameworks

The cyclopropyl group is a highly valued structural unit in medicinal chemistry and drug design. iris-biotech.descientificupdate.com Its incorporation into molecular frameworks, including heterocyclic systems, can impart a range of beneficial properties. acs.orgnih.gov The three-membered ring is conformationally rigid and introduces a defined spatial orientation to the molecule, which can lead to more favorable binding to target proteins. iris-biotech.de

From a physicochemical perspective, the cyclopropyl group possesses unique electronic characteristics. The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes. acs.orgnih.gov These features can contribute to increased metabolic stability by making the adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The replacement of other alkyl groups, such as isopropyl or t-butyl, with a cyclopropyl moiety can also influence a compound's lipophilicity and solubility. iris-biotech.de

The cyclopropyl ring can act as a bioisostere for other functional groups, such as a phenyl ring or a vinyl group, offering a similar spatial arrangement but with different electronic and metabolic properties. This strategic replacement is a common tactic in lead optimization to enhance potency, reduce off-target effects, and improve pharmacokinetic profiles. nih.govsemanticscholar.org The growing number of FDA-approved drugs containing a cyclopropyl group is a testament to its significance in modern drug discovery. hyphadiscovery.com

The following table highlights the key contributions of the cyclopropyl group in drug design:

Property Contribution of Cyclopropyl Moiety
PotencyCan enhance binding affinity through conformational constraint. nih.gov
Metabolic StabilityOften increases resistance to oxidative metabolism. nih.govhyphadiscovery.com
LipophilicityCan be used to modulate and often reduce lipophilicity. iris-biotech.de
Brain PermeabilityMay increase the ability of a molecule to cross the blood-brain barrier. nih.gov
Off-Target EffectsCan reduce binding to unintended biological targets. nih.gov

Scope and Research Focus on 5-Bromo-2-chloro-3-cyclopropylpyridine

Given the established importance of both halogenated pyridines and the cyclopropyl moiety, the compound 5-Bromo-2-chloro-3-cyclopropylpyridine represents a promising, albeit under-explored, scaffold for chemical synthesis and drug discovery. The research focus on this molecule would likely encompass several key areas.

A primary area of investigation would be the development of efficient synthetic routes to access this compound. A plausible approach would involve the introduction of the cyclopropyl group onto a pre-existing dihalogenated pyridine ring. For example, a Negishi or Suzuki cross-coupling reaction using a suitable starting material like 5-bromo-2-chloro-3-iodopyridine (B1290989) with a cyclopropylzinc reagent or cyclopropylboronic acid, respectively, could be explored. audreyli.comwikipedia.org The regioselectivity of such a reaction would be a critical aspect to investigate.

Once synthesized, a significant research effort would be directed towards exploring the differential reactivity of the bromo and chloro substituents in subsequent functionalization reactions. It is anticipated that the bromo group at the 5-position would be more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a diverse range of substituents at this site. The chloro group at the 2-position could then be targeted under more forcing conditions or with different catalytic systems, or it could be subjected to nucleophilic substitution or amination reactions, such as the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org

The potential applications of 5-Bromo-2-chloro-3-cyclopropylpyridine and its derivatives would be a major driver of research. Given the prevalence of similar structures in medicinal chemistry, this scaffold could serve as a valuable starting point for the development of new therapeutic agents. The combination of the halogenated pyridine core and the cyclopropyl group suggests that derivatives could exhibit interesting biological activities.

The following table outlines potential research directions for 5-Bromo-2-chloro-3-cyclopropylpyridine:

Research Area Specific Focus
SynthesisDevelopment of regioselective routes to the target compound.
ReactivityInvestigation of the chemoselective functionalization of the C-Br and C-Cl bonds.
Cross-CouplingExploration of Suzuki, Negishi, Buchwald-Hartwig, and other coupling reactions.
Medicinal ChemistryDesign and synthesis of derivatives for biological screening.
Materials ScienceInvestigation of the properties of polymers or functional materials incorporating this scaffold.

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

5-bromo-2-chloro-3-cyclopropylpyridine

InChI

InChI=1S/C8H7BrClN/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2

InChI Key

AMJMHDPIFFSYJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 3 Cyclopropylpyridine and Its Precursors

Retrosynthetic Analysis and Key Building Blocks in the Synthesis of 5-Bromo-2-chloro-3-cyclopropylpyridine

A retrosynthetic analysis of 5-bromo-2-chloro-3-cyclopropylpyridine reveals several potential synthetic routes. The primary disconnections involve the sequential removal of the three substituents—cyclopropyl (B3062369), bromo, and chloro groups—from the pyridine (B92270) core.

A common approach involves disconnecting the cyclopropyl group first, typically via a cross-coupling reaction. This points to a dihalogenated precursor, 5-bromo-2-chloro-3-halopyridine (where the 3-halo substituent is suitable for coupling, e.g., iodo or another bromo group), and a cyclopropyl source like cyclopropylboronic acid.

Further disconnection of the halogens from a 3-cyclopropylpyridine intermediate is another logical pathway. The order of halogenation is critical for regiochemical control. Introducing the chloro group at the 2-position can be achieved from a pyridone or pyridine N-oxide precursor, while the bromo group at the 5-position is typically installed via electrophilic aromatic substitution.

This analysis identifies several key building blocks:

Substituted pyridines (e.g., 2-aminopyridines, 2-hydroxypyridines).

Cyclopropyl sources (e.g., cyclopropylboronic acid, cyclopropylzinc reagents).

Halogenating agents (e.g., N-bromosuccinimide, phosphorus oxychloride).

The choice of the specific synthetic route often depends on the availability of starting materials, desired scale, and the need to avoid incompatible reagents and conditions.

Approaches to Pyridine Ring Construction Preceding Functionalization

Before the introduction of the specific bromo, chloro, and cyclopropyl groups, the pyridine ring itself must be constructed. Various classical methods for pyridine synthesis can be adapted to generate suitably substituted precursors. These methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines.

One versatile approach is the Hantzsch pyridine synthesis , which involves a [3+2+1] cyclocondensation of a β-ketoester, an aldehyde, and an ammonia source. While this method typically produces dihydropyridines that require subsequent oxidation, it allows for a high degree of substitution on the resulting pyridine ring.

Another strategy is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with a propargyl ketone. This method directly yields a substituted pyridine and is particularly useful for creating specific substitution patterns.

More modern approaches may involve transition-metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of alkynes and nitriles, which can provide rapid access to complex pyridine structures. The choice of ring construction method is dictated by the desired placement of initial functional groups that will later be transformed into the target substituents.

Strategic Halogenation Techniques for Pyridine Scaffolds

The introduction of chlorine and bromine atoms at specific positions on the pyridine ring requires careful selection of reagents and reaction conditions due to the electron-deficient nature of the pyridine nucleus.

Regioselective Bromination at the 5-Position

Electrophilic aromatic substitution on an unsubstituted pyridine ring typically occurs at the 3-position under harsh conditions. However, the presence of directing groups can significantly influence the regioselectivity. For a 2-chloropyridine (B119429) scaffold, the 5-position is electronically activated for electrophilic attack.

Regioselective bromination at the 5-position is commonly achieved using electrophilic brominating agents. A standard and effective reagent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like sulfuric acid or an organic solvent. The reaction conditions can be tuned to achieve high selectivity and yield.

ReagentConditionsPosition of Bromination
N-Bromosuccinimide (NBS)Sulfuric AcidPreferentially 5-position on 2-substituted pyridines
Bromine (Br₂)Oleum/H₂SO₄3- and 5-positions, often requires high temperatures

Directed Chlorination at the 2-Position

Direct chlorination of the pyridine C-H bond at the 2-position is challenging. A more common and reliable strategy involves the conversion of a precursor functional group at that position. The most prevalent method is the transformation of a 2-pyridone (or 2-hydroxypyridine) to a 2-chloropyridine. This is typically accomplished using strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often at elevated temperatures.

Alternatively, pyridine N-oxides can be used as precursors. Activation of the N-oxide followed by treatment with a chloride source can lead to selective chlorination at the 2-position. tcichemicals.com

PrecursorReagentProduct
2-PyridonePOCl₃ or PCl₅2-Chloropyridine
Pyridine N-OxidePOCl₃ or SO₂Cl₂2-Chloropyridine

Methodologies for the Introduction of the Cyclopropyl Group at the 3-Position

The final key step in the synthesis is the installation of the cyclopropyl group at the 3-position of the dihalogenated pyridine ring. This is almost exclusively achieved through transition-metal-catalyzed cross-coupling reactions. The choice of coupling partners and catalyst system is critical for an efficient reaction.

The most widely used method is the Suzuki-Miyaura cross-coupling . This reaction typically involves the coupling of a halopyridine (e.g., 3-bromo- (B131339) or 3-iodopyridine (B74083) derivative) with cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base.

Negishi cross-coupling is another viable option, which uses an organozinc reagent, such as cyclopropylzinc bromide, coupled with the halopyridine, also catalyzed by a palladium or nickel complex. organic-chemistry.org

The reactivity of the halogen at the 3-position is a key consideration. If the precursor is 3,5-dibromo-2-chloropyridine, the bromine at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the one at the 5-position, allowing for selective introduction of the cyclopropyl group.

ReactionOrganometallic ReagentHalide SubstrateCatalyst System
Suzuki CouplingCyclopropylboronic Acid3-Bromo- or 3-IodopyridinePd(PPh₃)₄, Pd(dppf)Cl₂, etc. + Base (e.g., K₂CO₃, Cs₂CO₃)
Negishi CouplingCyclopropylzinc Halide3-Bromo- or 3-IodopyridinePd(PPh₃)₄, NiCl₂(dppe), etc.

The successful synthesis of 5-bromo-2-chloro-3-cyclopropylpyridine hinges on the logical and sequential application of these methodologies, ensuring high regioselectivity at each step of the process.

Cyclopropylation Reactions Utilizing Pyridine Intermediates

The introduction of a cyclopropyl group onto a pyridine ring can be achieved through various methods, often involving the reaction of a suitable pyridine intermediate. One prominent strategy involves dearomative functionalization, where the aromaticity of the pyridine ring is temporarily disrupted to allow for cycloaddition reactions. For instance, a general approach involves the dearomative addition of sulfur ylides to activated N-heteroarenes, leading to the formation of cyclopropane-fused N-heterocycles. rsc.org This method, while not directly reported for the synthesis of 3-cyclopropylpyridines, demonstrates the feasibility of cyclopropanation on the pyridine scaffold.

Another innovative approach is the biocatalytic stereoselective construction of pyridine-functionalized cyclopropanes. nih.gov This method utilizes hemoprotein-mediated activation of pyridotriazoles as carbene sources for the asymmetric cyclopropanation of olefins. nih.gov While this would represent a convergent synthesis, it highlights the development of enzymatic methods for accessing pyridyl cyclopropanes with high stereoselectivity. nih.gov

A more traditional, yet effective, method involves the use of P(NMe2)3-mediated reductive cyclopropanation. This metal-free approach allows for the synthesis of cyclopropyl groups linked to a nucleobase, and conceptually, could be adapted for pyridine systems. acs.org The reaction proceeds under mild conditions with high yields and diastereoselectivity, making it an attractive option for complex molecule synthesis. acs.org

Cyclopropylation Method Reagents/Catalysts Key Features Potential Applicability
Dearomative AdditionSulfur YlidesForms cyclopropane-fused heterocyclesIntroduction of a cyclopropane (B1198618) ring onto an activated pyridine derivative.
Biocatalytic CyclopropanationHemoproteins, PyridotriazolesHigh stereoselectivity, enantiodivergentSynthesis of chiral pyridyl cyclopropanes from olefin precursors. nih.gov
Reductive CyclopropanationP(NMe2)3, α-keto estersMetal-free, mild conditions, high yieldPotential for direct cyclopropylation of a suitably functionalized pyridine intermediate. acs.org

Cyclopropane Ring Formation Adjacent to Heteroaromatic Systems

The formation of a cyclopropane ring adjacent to a heteroaromatic system like pyridine is a key challenge in the synthesis of the target molecule. Various synthetic strategies have been developed to construct cyclopropane rings, which can be broadly categorized into intramolecular and intermolecular approaches.

One common method involves the Simmons-Smith reaction or its variants, which utilize a carbenoid species to cyclopropanate an alkene. In the context of synthesizing 5-bromo-2-chloro-3-cyclopropylpyridine, a precursor such as 5-bromo-2-chloro-3-vinylpyridine (B13571927) could be subjected to cyclopropanation.

Another versatile approach is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters, which can then be further functionalized. While this may require more steps, it offers a high degree of control over the substitution pattern of the cyclopropane ring.

Additionally, radical-mediated cyclizations can be employed. For example, the addition of a radical to a homoallylic tosylate followed by an intramolecular substitution can lead to the formation of a 1,1-disubstituted cyclopropane. organic-chemistry.org This method demonstrates excellent functional group tolerance and proceeds under mild conditions using visible light irradiation. organic-chemistry.org

Advanced Synthetic Protocols and Catalytic Approaches for 5-Bromo-2-chloro-3-cyclopropylpyridine

The synthesis of highly functionalized halopyridines often requires the use of advanced synthetic protocols, including metal-catalyzed cross-coupling reactions and novel activation strategies. These methods are crucial for achieving high yields and regioselectivity in the construction of the target molecule.

Metal-Catalyzed Processes in Halopyridine Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyridines. For instance, Suzuki coupling reactions, which involve the use of a palladium catalyst to couple a boronic acid or ester with a halide, are widely used. sigmaaldrich.com In a potential synthesis of the target molecule, a Suzuki coupling could be envisioned between a suitably protected 3-cyclopropylboronic acid derivative and a 5-bromo-2-chloro-3-halopyridine precursor.

Heck coupling reactions, which couple an alkene with an aryl halide, could also be employed. sigmaaldrich.com For example, a Heck reaction between a 5-bromo-2-chloro-3-iodopyridine (B1290989) and a cyclopropyl-containing alkene could be a viable route.

Furthermore, cobalt-catalyzed cross-coupling reactions have emerged as a powerful method for introducing strained rings, such as cyclopropyl groups, onto alkyl halides. organic-chemistry.org This approach offers a chemoselective and diastereoconvergent pathway to cyclopropyl-substituted compounds. organic-chemistry.org

Metal-Catalyzed Reaction Catalyst Reactants Key Features
Suzuki CouplingPalladiumBoronic acid/ester, Aryl halideForms C-C bonds, high functional group tolerance. sigmaaldrich.com
Heck CouplingPalladiumAlkene, Aryl halideForms C-C bonds, versatile for alkene functionalization. sigmaaldrich.com
Cobalt-Catalyzed Cross-CouplingCobaltGrignard reagent, Alkyl iodideIntroduces strained rings, chemoselective. organic-chemistry.org

Transition-Metal-Free Synthetic Routes

While metal-catalyzed reactions are powerful, the development of transition-metal-free synthetic routes is of growing interest to avoid potential metal contamination in the final product. One such approach involves dearomative cyclization reactions. For example, the reaction of 2-alkynyl pyridines with diarylcyclopropenones under metal-free conditions can lead to the synthesis of densely functionalized indolizinones through a dearomative [3+2] cycloaddition. rsc.org While this specific outcome is not the target structure, the underlying principle of dearomatization to facilitate cycloaddition is relevant.

Another strategy involves the use of Zincke imine intermediates. chemrxiv.org This method involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms pyridines into a reactive series of alkenes, allowing for highly regioselective halogenation under mild, metal-free conditions. chemrxiv.org This approach could be adapted to introduce the desired halogenation pattern on a pre-cyclopropylated pyridine core.

Green Chemistry Considerations and Sustainable Methodologies in Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and agrochemicals to minimize environmental impact. In the context of synthesizing 5-bromo-2-chloro-3-cyclopropylpyridine, this could involve the use of safer solvents, minimizing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.

For instance, the use of biocatalysis, as mentioned earlier, represents a green approach to cyclopropanation, as it often proceeds under mild conditions in aqueous media. nih.gov Additionally, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, can significantly reduce waste and improve efficiency. A patent for the synthesis of 5-bromo-2-chloropyrimidine (B32469) describes a one-step method that simplifies the production process and improves efficiency. google.com

Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the scalable production of fine chemicals like 5-bromo-2-chloro-3-cyclopropylpyridine, flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

The generation of reactive intermediates, such as difluorocarbene for gem-difluorocyclopropanation, can be effectively controlled using continuous flow technology. organic-chemistry.org This approach enables the rapid and safe in-situ generation and reaction of hazardous species, which is often challenging in batch reactors. organic-chemistry.org The application of such technologies to the synthesis of the target molecule could enable a more efficient and scalable manufacturing process.

Reactivity and Functional Group Transformations of 5 Bromo 2 Chloro 3 Cyclopropylpyridine

Chemical Reactivity at the Halogen Centers

The presence of two different halogen atoms on the pyridine (B92270) ring—bromine at the C-5 position and chlorine at the C-2 position—is the dominant feature governing the reactivity of 5-Bromo-2-chloro-3-cyclopropylpyridine. The difference in bond dissociation energies between the C-Br and C-Cl bonds, as well as the electronic effects of the pyridine nitrogen, allows for selective chemical manipulation.

The carbon-bromine bond at the C-5 position is significantly more reactive than the carbon-chlorine bond at the C-2 position in palladium-catalyzed cross-coupling reactions. This difference is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

A prime example of this selectivity is demonstrated in the Suzuki-Miyaura reaction. In a documented synthesis, 5-Bromo-2-chloro-3-cyclopropylpyridine was reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to selectively form a boronate ester at the C-5 position. The C-2 chlorine atom remained intact under the reaction conditions, highlighting the chemoselective nature of the transformation.

Table 1: Suzuki-Miyaura Borylation of 5-Bromo-2-chloro-3-cyclopropylpyridine

ReactantReagentsCatalyst SystemSolventProductYield
5-Bromo-2-chloro-3-cyclopropylpyridineBis(pinacolato)diboron, Potassium AcetatePd(dppf)Cl2Dioxane2-chloro-3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine78%

While specific examples of Stille, Sonogashira, or Negishi couplings for 5-Bromo-2-chloro-3-cyclopropylpyridine are not extensively detailed in the surveyed literature, the established reactivity pattern for dihalopyridines strongly indicates that these reactions would also proceed with high selectivity at the more labile C-5 bromine position.

Functionalization of the C-2 chlorine position via cross-coupling reactions is more challenging due to the higher strength of the C-Cl bond. Such reactions typically require more forcing conditions, such as higher temperatures, or the use of specialized catalyst systems with highly active, electron-rich ligands that can facilitate the difficult oxidative addition step.

Generally, cross-coupling at the chlorine position would be performed after the bromine at C-5 has been functionalized. For instance, the boronate ester product formed in the Suzuki-Miyaura reaction (Table 1) can subsequently be coupled with an aryl halide, leaving the C-2 chlorine available for a later transformation. Direct, selective coupling at the C-2 chlorine in the presence of the C-5 bromine is electronically and mechanistically disfavored under standard conditions.

The selective functionalization of 5-Bromo-2-chloro-3-cyclopropylpyridine is a clear example of chemoselectivity dictated by the inherent reactivity differences of carbon-halogen bonds in palladium-catalyzed processes. The widely accepted reactivity trend for aryl halides is I > Br > OTf > Cl. beilstein-journals.org

For the analogous compound 5-bromo-2-chloropyridine, it is well-established that Suzuki-Miyaura coupling reactions occur selectively at the C-5 position, displacing the bromide. rsc.org This preferential reaction at the C-Br bond over the C-Cl bond is a general and predictable trend for dihalopyridines containing these two halogens. rsc.org This principle allows for sequential or stepwise functionalization, where the C-5 position is first modified via a cross-coupling reaction, and the less reactive C-2 chlorine can be targeted in a subsequent step, potentially using a different type of reaction chemistry like nucleophilic aromatic substitution.

In contrast to palladium-catalyzed cross-coupling, the reactivity pattern for nucleophilic aromatic substitution (SNAr) is governed by different electronic factors. In the pyridine ring, the C-2 and C-6 positions are electron-deficient due to the inductive effect and resonance stabilization provided by the ring nitrogen. This makes them susceptible to attack by nucleophiles.

Therefore, the chlorine atom at the C-2 position of 5-Bromo-2-chloro-3-cyclopropylpyridine is activated for SNAr reactions. youtube.comresearchgate.net A nucleophile will preferentially attack the C-2 position, leading to the displacement of the chloride ion. The bromine at C-5 is significantly less activated towards SNAr because it lacks the same degree of electronic activation from the heteroatom. libretexts.org This provides an orthogonal strategy for functionalization compared to cross-coupling reactions.

Table 2: Predicted Regioselectivity of Reactions at Halogen Centers

Reaction TypeMore Reactive SiteLess Reactive SiteGoverning Principle
Palladium-Catalyzed Cross-CouplingC-5 (Bromine)C-2 (Chlorine)Lower C-Br bond dissociation energy facilitates oxidative addition. rsc.org
Nucleophilic Aromatic Substitution (SNAr)C-2 (Chlorine)C-5 (Bromine)Electron-deficiency at the C-2 position is caused by the pyridine nitrogen. youtube.com

Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is a strained, three-membered ring that can exhibit unique electronic properties and reactivity. However, it is generally stable under many common reaction conditions.

The cyclopropyl group is known to be stable under the conditions typically employed for Suzuki-Miyaura cross-coupling reactions. nih.gov Its strained ring system can undergo ring-opening reactions, but this usually requires specific reagents or reaction pathways, such as radical or acid-catalyzed processes. In the context of the reactions documented for 5-Bromo-2-chloro-3-cyclopropylpyridine, the cyclopropyl moiety typically remains intact. No specific examples of ring-opening reactions or direct derivatization of the cyclopropyl group on this particular molecule were identified in the surveyed scientific literature.

Cyclopropyl-Substituent-Mediated Reactivity

The cyclopropyl group, a three-membered carbocyclic ring, is known for its significant ring strain, which imparts unique reactivity compared to other alkyl substituents. The carbon-carbon bonds of the cyclopropyl ring have a high degree of p-character, allowing them to participate in reactions typically associated with π-systems. For cyclopropylpyridines, this can lead to a variety of transformations, often mediated by transition metals.

One potential reaction pathway is a metal-catalyzed ring-opening. For instance, gold catalysts have been shown to facilitate the C–C bond cleavage of cyclopropanes in 2-(1-alkynyl-cyclopropyl)pyridines, leading to the formation of indolizine derivatives in the presence of various nucleophiles. rsc.org This type of reaction proceeds through the coordination of the metal to the pyridine or another activating group, which facilitates a nucleophilic attack that results in the opening of the strained ring. rsc.org

Another possibility involves radical-mediated reactions. The cyclopropyl group can undergo [3+2] cycloaddition reactions with alkenes, a transformation that can be initiated by a pyridine-assisted boronyl radical. researchgate.net This demonstrates a method for activating a remote bond by transmitting a radical through the pyridine's aromatic system. researchgate.net Iodine has also been used to mediate the annulation of N-cyclopropyl enamines, involving the opening of the cyclopropyl ring to form 1,4-dihydropyridine derivatives under mild, metal-free conditions. nih.gov While these examples involve specifically activated cyclopropyl systems, they highlight the potential for the cyclopropyl group in 5-Bromo-2-chloro-3-cyclopropylpyridine to participate in ring-opening and cycloaddition reactions under appropriate catalytic conditions.

Table 1: Potential Cyclopropyl-Mediated Reactions

Reaction TypeTypical Catalyst/ReagentPotential Product ClassReference Reaction
Gold-Catalyzed Ring-Opening/CycloisomerizationIPrAuCl/AgNTf₂Indolizine Derivatives (with alkyne)2-(1-alkynyl-cyclopropyl)pyridine + Nucleophile rsc.org
Iodine-Mediated AnnulationI₂Dihydropyridine DerivativesN-Cyclopropyl Enamines nih.gov
Radical [3+2] CycloadditionBoronyl Radical / PyridineCyclopentane-fused Pyridines4-Pyridinyl Cyclopropanes + Alkenes researchgate.net

Pyridine Ring Activation and Functionalization

The pyridine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that is enhanced by the presence of two electron-withdrawing halogen substituents (bromine and chlorine). This electronic nature makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution and metalation at specific positions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. wikipedia.org In 5-bromo-2-chloro-3-cyclopropylpyridine, none of the substituents are strong, classical DMGs. However, the chloro group at the C-2 position can direct metalation.

The reaction of substituted pyridines with organolithium reagents must be handled carefully to avoid competitive nucleophilic addition to the C=N bond of the ring. clockss.org The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures is often employed to favor deprotonation over addition. clockss.org More recently, highly hindered amide bases like TMPMgCl•LiCl have proven effective for the metalation of electron-poor heterocycles. harvard.edu

For 5-bromo-2-chloro-3-cyclopropylpyridine, there are two potential sites for deprotonation:

C-4 position: This position is ortho to the cyclopropyl group and meta to the bromo and chloro groups. Deprotonation here would be favored due to the acidity induced by the adjacent electron-withdrawing chloro group (at C-2) and bromo group (at C-5).

C-6 position: This position is ortho to the bromo group.

Given the electronic effects, the proton at C-4 is likely the most acidic. The chloro group at C-2 could potentially direct a hindered base to deprotonate the sterically accessible C-6 position, although this is less common. uwindsor.ca Following successful metalation, the resulting organolithium intermediate can be trapped with a variety of electrophiles to introduce new functional groups.

Table 2: Plausible Directed Metalation and Electrophilic Quench

Metalating AgentProposed Site of LithiationElectrophile (E+)Potential Product
LDA or LTMP, THF, -78 °CC-4I₂5-Bromo-2-chloro-3-cyclopropyl-4-iodopyridine
TMPMgCl•LiCl, THF, -78 °CC-4(CH₃)₃SnCl5-Bromo-2-chloro-3-cyclopropyl-4-(trimethylstannyl)pyridine
LDA or LTMP, THF, -78 °CC-4DMF5-Bromo-2-chloro-3-cyclopropylpyridine-4-carbaldehyde
TMPMgCl•LiCl, THF, -78 °CC-4Ph₂CO(5-Bromo-2-chloro-3-cyclopropylpyridin-4-yl)(diphenyl)methanol

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient, and the presence of two deactivating halogen substituents makes 5-bromo-2-chloro-3-cyclopropylpyridine highly resistant to electrophilic aromatic substitution. wikipedia.org Such reactions, if they proceed at all, would require harsh conditions and a potent electrophile. The weakly activating, ortho-, para-directing cyclopropyl group is opposed by the deactivating, ortho-, para-directing chloro and bromo groups. mnstate.edu The most likely position for a hypothetical EAS reaction would be the C-4 position, which is para to the C-2 chloro group and ortho to the C-3 cyclopropyl group.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

In 5-bromo-2-chloro-3-cyclopropylpyridine, the chloro group is at the highly activated C-2 position, while the bromo group is at the less activated C-5 position. Therefore, nucleophilic attack is expected to occur preferentially at the C-2 position, leading to the displacement of the chloride ion. The rate of SNAr on halopyridines is influenced by the nature of both the halogen and the nucleophile. For many reactions on 2-halopyridines, the reactivity order is F > Cl > Br > I, indicating that the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. sci-hub.senih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the 2-chloro substituent.

Table 3: Predicted Nucleophilic Aromatic Substitution Reactions at C-2

NucleophileTypical Reagent/ConditionsExpected Product
Ammonia (B1221849)NH₃ (aq), heat5-Bromo-3-cyclopropylpyridin-2-amine
MethoxideNaOMe, MeOH, heat5-Bromo-2-methoxy-3-cyclopropylpyridine
PhenoxideNaOPh, DMSO, heat5-Bromo-3-cyclopropyl-2-phenoxypyridine
ThiophenoxideNaSPh, HMPA5-Bromo-3-cyclopropyl-2-(phenylthio)pyridine sci-hub.se
PiperidinePiperidine, heat1-(5-Bromo-3-cyclopropylpyridin-2-yl)piperidine nih.gov

Oxidative and Reductive Transformations of the Pyridine Ring

The pyridine nitrogen atom can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions than the parent pyridine.

Reduction of the pyridine ring is also possible, though it typically requires more forcing conditions than the reduction of benzene rings. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can reduce the pyridine to a piperidine ring. However, this process may also lead to hydrodehalogenation (removal of the bromine and chlorine atoms). Selective reduction of the ring while preserving the halogens is challenging but may be achieved with specific reagents like sodium borohydride in the presence of a catalyst or through transfer hydrogenation. Alternatively, reductive dehalogenation can be performed selectively. For instance, the bromo group could potentially be reduced in the presence of the chloro group using specific catalytic systems.

Role of 5 Bromo 2 Chloro 3 Cyclopropylpyridine As a Synthetic Building Block

Precursor in the Synthesis of Complex Poly-substituted Pyridine (B92270) Derivatives

The structure of 5-Bromo-2-chloro-3-cyclopropylpyridine offers multiple sites for modification, making it a valuable precursor for the synthesis of polysubstituted pyridine derivatives. The differential reactivity of the bromo and chloro substituents can be exploited to introduce a variety of functional groups in a controlled and stepwise manner.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo group at the 5-position is generally more reactive in these transformations than the chloro group at the 2-position. This allows for selective functionalization at the 5-position, followed by subsequent modification at the 2-position. For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 5-position, followed by a nucleophilic aromatic substitution or another cross-coupling reaction to replace the chloro group.

Table 1: Potential Cross-Coupling Reactions with 5-Bromo-2-chloro-3-cyclopropylpyridine

Cross-Coupling ReactionReagentPotential Product
Suzuki-MiyauraArylboronic acid5-Aryl-2-chloro-3-cyclopropylpyridine
StilleOrganostannane5-Alkyl/Aryl-2-chloro-3-cyclopropylpyridine
Buchwald-HartwigAmine5-Amino-2-chloro-3-cyclopropylpyridine

Intermediate for the Construction of Fused Heterocyclic Systems

The strategic placement of reactive sites on the 5-Bromo-2-chloro-3-cyclopropylpyridine ring makes it a suitable intermediate for the construction of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science.

By introducing appropriate functional groups through the reactions described in the previous section, intramolecular cyclization reactions can be designed to form new rings fused to the pyridine core. For example, a Sonogashira coupling at the 5-position with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization to construct a fused ring system. Similarly, introducing a side chain with a suitable functional group at the 2-position could enable cyclization onto the 3-position of the pyridine ring.

Application in Diversification-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The multi-functional nature of 5-Bromo-2-chloro-3-cyclopropylpyridine makes it an excellent scaffold for DOS.

Starting from this single precursor, a large library of compounds can be generated by systematically varying the reagents used to modify the bromo and chloro positions. For example, a set of different boronic acids could be used in a Suzuki-Miyaura coupling at the 5-position, and for each of these products, a variety of nucleophiles could be used to displace the 2-chloro group. This combinatorial approach allows for the rapid generation of a diverse library of compounds with variations at two different positions on the pyridine ring.

Table 2: Example of a Diversification Strategy

Step 1: Suzuki Coupling at C5 (R1)Step 2: Nucleophilic Substitution at C2 (Nu)
Phenylboronic acidAniline
Thiopheneboronic acidMorpholine
Pyridineboronic acidSodium methoxide

Utility in the Synthesis of Advanced Chemical Entities (excluding specific product applications)

The unique combination of a pyridine core, halogen substituents, and a cyclopropyl (B3062369) group in 5-Bromo-2-chloro-3-cyclopropylpyridine makes it a valuable intermediate in the synthesis of advanced chemical entities with potential applications in various fields of chemistry. The cyclopropyl group, in particular, is a desirable motif in medicinal chemistry as it can introduce conformational rigidity and improve metabolic stability.

The ability to selectively functionalize the molecule allows for the precise construction of complex architectures. While specific end-product applications are beyond the scope of this article, the versatile reactivity of this compound makes it a key starting material for the synthesis of novel compounds with tailored electronic and steric properties. These advanced chemical entities could serve as probes for biological systems or as components in new materials.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 3 Cyclopropylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those rooted in density functional theory, can provide a deep understanding of the electronic environment of 5-bromo-2-chloro-3-cyclopropylpyridine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For 5-bromo-2-chloro-3-cyclopropylpyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a thorough computational analysis. nih.gov

The primary output of such a study would be the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This provides a three-dimensional representation of the molecule in its lowest energy state. Key parameters to be determined would include the C-Br, C-Cl, C-N, and C-C bond lengths within the pyridine (B92270) ring and the cyclopropyl (B3062369) moiety. The orientation of the cyclopropyl group relative to the pyridine ring would also be a critical structural feature to ascertain.

Further analysis of the vibrational frequencies can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict its infrared (IR) and Raman spectra. These theoretical spectra can serve as a valuable reference for experimental characterization.

Table 1: Predicted Key Geometric Parameters for 5-Bromo-2-chloro-3-cyclopropylpyridine from a Hypothetical DFT Optimization

ParameterPredicted Value (Å or °)
C-Br Bond Length~1.89
C-Cl Bond Length~1.73
C2-C3 Bond Length~1.49
C3-Cyclopropyl Bond Length~1.51
C-N-C Angle~117.5
Cyclopropyl C-C-C Angle~60.0

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar molecular fragments. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.orgyoutube.com By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's ability to act as an electron donor or acceptor.

The energy of the HOMO is related to the ionization potential and indicates the propensity of the molecule to donate electrons in a reaction. Conversely, the LUMO energy is related to the electron affinity and suggests the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

For 5-bromo-2-chloro-3-cyclopropylpyridine, the distribution of the HOMO and LUMO across the molecule would be of particular interest. It is anticipated that the HOMO would have significant contributions from the electron-rich pyridine ring and potentially the bromine atom, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chloro and bromo substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 5-Bromo-2-chloro-3-cyclopropylpyridine

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are estimated energy values and would need to be calculated using quantum chemical software.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.comnih.gov In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density and a propensity to interact with electrophiles. Regions of positive potential, colored blue, signify electron deficiency and are susceptible to nucleophilic attack.

For 5-bromo-2-chloro-3-cyclopropylpyridine, the MEP map would be expected to show negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The halogen atoms, particularly the chlorine, would also contribute to regions of varying potential. The hydrogen atoms of the cyclopropyl group would likely exhibit a positive electrostatic potential. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the initial steps of chemical reactions.

Mechanistic Studies of Reactions Involving 5-Bromo-2-chloro-3-cyclopropylpyridine

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

For reactions involving 5-bromo-2-chloro-3-cyclopropylpyridine, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The activation energy, determined by the energy difference between the reactants and the transition state, is a key factor in determining the reaction rate. Transition state theory can then be used to calculate theoretical rate constants. Furthermore, the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed understanding of the reaction mechanism at a molecular level.

Prediction of Regioselectivity and Stereoselectivity

Without dedicated computational studies, any discussion on the predicted regioselectivity and stereoselectivity of reactions involving 5-Bromo-2-chloro-3-cyclopropylpyridine is purely theoretical. Typically, computational chemists would employ methods such as Density Functional Theory (DFT) to model reaction pathways and determine the activation energies for different potential outcomes.

For instance, in predicting the regioselectivity of a nucleophilic aromatic substitution, calculations would focus on the relative energies of the transition states for substitution at the different positions on the pyridine ring. Factors such as the electron-withdrawing effects of the bromine and chlorine atoms, and the steric and electronic influence of the cyclopropyl group, would be critical in these models. However, without published research, no concrete data on these predictions can be presented.

Similarly, the prediction of stereoselectivity in reactions where new chiral centers might be formed would require detailed computational modeling of the transition states leading to different stereoisomers. The influence of the existing substituents on the facial selectivity of an incoming reagent would be quantified through energy calculations. As no such studies have been published for this specific compound, no data on predicted diastereomeric or enantiomeric excesses can be provided.

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters is a powerful tool for the structural elucidation of novel compounds. Techniques like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, while time-dependent DFT (TD-DFT) can predict electronic transitions observed in UV-Vis spectroscopy. Infrared (IR) vibrational frequencies are also readily calculated.

For 5-Bromo-2-chloro-3-cyclopropylpyridine, such computational analyses would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. Predicted ¹H and ¹³C NMR chemical shifts would help in the assignment of peaks in an experimental spectrum. Theoretical IR frequencies would correspond to the vibrational modes of the molecule, identifying characteristic bond stretches and bends.

However, as with the predictive reactivity studies, a specific computational investigation into the spectroscopic parameters of 5-Bromo-2-chloro-3-cyclopropylpyridine has not been reported in the scientific literature. Therefore, no data tables of predicted NMR chemical shifts, IR frequencies, or UV-Vis absorption maxima can be presented.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Bromo 2 Chloro 3 Cyclopropylpyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of novel compounds. Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically to within 5 ppm) allows for the unequivocal determination of the elemental composition and, consequently, the molecular formula of the parent ion. For 5-Bromo-2-chloro-3-cyclopropylpyridine (C₈H₈BrClN), HRMS provides the exact mass, distinguishing it from other potential isobaric compounds.

The distinct isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature for the molecular ion peak cluster (M, M+2, M+4), further confirming the presence of these halogens.

Electron Ionization (EI) is often used to induce fragmentation, providing valuable structural information. The fragmentation pattern of 5-Bromo-2-chloro-3-cyclopropylpyridine is expected to involve characteristic losses of the substituents and cleavage of the pyridine (B92270) and cyclopropyl (B3062369) rings. Analysis of these fragment ions helps to piece together the molecular structure.

Table 1: Predicted HRMS Data and Fragmentation for 5-Bromo-2-chloro-3-cyclopropylpyridine

Ion Predicted Fragment Calculated Exact Mass (m/z)
[M]⁺ C₈H₈⁷⁹Br³⁵ClN⁺ 231.9583
[M+2]⁺ C₈H₈⁸¹Br³⁵ClN⁺ / C₈H₈⁷⁹Br³⁷ClN⁺ 233.9563 / 233.9554
[M-C₃H₅]⁺ C₅H₃⁷⁹Br³⁵ClN⁺ 190.9137
[M-Cl]⁺ C₈H₈⁷⁹BrN⁺ 196.9918
[M-Br]⁺ C₈H₈³⁵ClN⁺ 153.0345

Note: The table shows monoisotopic masses for the most abundant isotopes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 5-Bromo-2-chloro-3-cyclopropylpyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are required to assemble the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would show correlations between the methine and methylene (B1212753) protons within the cyclopropyl ring. It would also reveal a crucial correlation between the pyridine proton at the 4-position and the proton at the 6-position, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum, such as the CH and CH₂ groups of the cyclopropyl ring and the two CH groups of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY can help determine the preferred conformation of the cyclopropyl group relative to the plane of the pyridine ring by observing through-space correlations between cyclopropyl protons and the pyridine proton at the 4-position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Key HMBC Correlations (from ¹H at position)
2 ~152 (C-Cl) - H4, H6, Cyclopropyl-CH
3 ~130 (C-Cyclopropyl) - H4, Cyclopropyl-CH, Cyclopropyl-CH₂
4 ~140 (CH) ~7.8 (d) C2, C3, C5, C6
5 ~118 (C-Br) - H4, H6
6 ~151 (CH) ~8.4 (d) C2, C4, C5
Cyclopropyl-CH ~15 ~1.9 (m) C2, C3, C4, Cyclopropyl-CH₂

Note: Chemical shifts are estimations and may vary depending on the solvent and experimental conditions. d = doublet, m = multiplet.

Solid-State NMR for Crystalline Forms

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) provides valuable information that is inaccessible in solution-state studies. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can reveal details about the molecular structure and packing in the solid state. acs.org The presence of multiple, distinct resonances for chemically equivalent carbons can indicate the presence of more than one molecule in the crystallographic asymmetric unit or the existence of different polymorphs. acs.org Chemical shift anisotropies observed in ssNMR are sensitive to the local electronic environment and intermolecular interactions, such as halogen bonding, which can be significant for molecules containing bromine and chlorine.

X-ray Crystallography for Definitive Structural Determination and Absolute Stereochemistry (if applicable)

Single-crystal X-ray crystallography stands as the definitive method for structural elucidation, providing an unambiguous three-dimensional map of the atomic positions in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles. For 5-Bromo-2-chloro-3-cyclopropylpyridine, a crystal structure would definitively confirm the substitution pattern on the pyridine ring and the geometry of the cyclopropyl substituent.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as π-π stacking or halogen bonding (C-Br···N or C-Cl···N), which govern the solid-state properties of the material. As the target molecule is achiral, the determination of absolute stereochemistry is not applicable. However, the technique provides a complete and unequivocal confirmation of the relative arrangement of all atoms. Crystal structures of related substituted pyridine derivatives have been successfully determined, providing a benchmark for the expected structural parameters. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative

Parameter Example Value
Chemical Formula C₁₂H₉BrFNO
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.9376 (4)
b (Å) 20.999 (3)
c (Å) 13.2700 (15)
β (°) 95.035 (7)
Volume (ų) 1093.0 (2)

Data from a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, for illustrative purposes. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. The two techniques are often complementary.

For 5-Bromo-2-chloro-3-cyclopropylpyridine, the spectra would be characterized by several key absorption bands:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Cyclopropyl C-H stretching: Also found in the 3000-3100 cm⁻¹ region.

Pyridine ring stretching: A series of characteristic bands are expected in the 1400-1600 cm⁻¹ region, which are indicative of the aromatic heterocycle.

Cyclopropyl ring deformation: A characteristic "ring breathing" mode for the cyclopropyl group may be observed in the Raman spectrum.

C-Cl and C-Br stretching: These vibrations appear in the fingerprint region of the spectrum, typically between 500 and 800 cm⁻¹, providing direct evidence for the presence of the halogens.

Table 4: Expected Characteristic Vibrational Frequencies

Functional Group Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3050-3150 FT-IR, Raman
Cyclopropyl C-H Stretch 3000-3100 FT-IR, Raman
Pyridine Ring (C=C, C=N) Stretch 1400-1600 FT-IR, Raman
C-H Bending (in-plane and out-of-plane) 800-1200 FT-IR
C-Cl Stretch 650-800 FT-IR, Raman

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for analyzing compounds of this polarity. A C18 column with a mobile phase consisting of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation of the product from starting materials and byproducts. researchgate.net The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for pyridine-containing compounds. helixchrom.com Detection is typically achieved using a UV detector, as the substituted pyridine ring is a strong chromophore.

Gas Chromatography (GC): Given its likely volatility, 5-Bromo-2-chloro-3-cyclopropylpyridine is also well-suited for analysis by GC. nih.gov A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) would be used to separate the components of a reaction mixture. When coupled with a Mass Spectrometer (GC-MS), this technique becomes a powerful analytical tool, providing both retention time for quantification and mass spectra for the identification of the product, intermediates, and any impurities. nih.gov This is particularly useful for confirming the mass of the product and identifying isomers or side-products formed during synthesis.

Future Directions and Emerging Research Opportunities for 5 Bromo 2 Chloro 3 Cyclopropylpyridine

Development of Highly Efficient and Selective Catalytic Systems for Functionalization

The presence of bromo, chloro, and cyclopropyl (B3062369) groups, in addition to the pyridine (B92270) ring, makes 5-Bromo-2-chloro-3-cyclopropylpyridine an ideal substrate for a variety of catalytic functionalization reactions. Future research in this area will likely focus on the development of highly efficient and selective catalytic systems to modify this molecule in a controlled manner.

One of the key challenges in the functionalization of polysubstituted pyridines is achieving site-selectivity. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the 5-position, taking advantage of the higher reactivity of the C-Br bond compared to the C-Cl bond. nih.gov Future research could focus on developing catalysts with even higher selectivity, allowing for a wider range of functional groups to be introduced with minimal side reactions.

Another promising area of research is the direct C-H functionalization of the pyridine ring. While the pyridine ring is generally electron-deficient, recent advances in transition-metal catalysis have enabled the direct arylation, alkylation, and amination of pyridine C-H bonds. bldpharm.comnih.gov For 5-Bromo-2-chloro-3-cyclopropylpyridine, the development of catalytic systems that can selectively activate the C-H bond at the 4- or 6-position would open up new avenues for the synthesis of novel derivatives.

The cyclopropyl group also offers opportunities for catalytic functionalization. The strained nature of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be catalyzed by various transition metals. organic-chemistry.org Research into selective C-C and C-H bond activation within the cyclopropyl group could lead to the development of novel transformations and the synthesis of unique molecular scaffolds.

An illustrative table of potential catalytic systems for the functionalization of 5-Bromo-2-chloro-3-cyclopropylpyridine is presented below:

Functionalization TargetReaction TypePotential Catalytic System
C-Br bond (5-position)Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄
C-Cl bond (2-position)Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOt-Bu
C-H bond (4- or 6-position)Direct Arylation[IrCp*Cl₂]₂, Ag₂CO₃
Cyclopropyl groupRing-opening/functionalizationRh₂(OAc)₄

Exploration of Novel Reactivity Modalities and Cascade Reactions

Beyond traditional cross-coupling and C-H functionalization reactions, there is significant potential for the exploration of novel reactivity modalities and cascade reactions involving 5-Bromo-2-chloro-3-cyclopropylpyridine. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable as they can significantly increase synthetic efficiency and reduce waste. mdpi.com

The unique combination of functional groups in 5-Bromo-2-chloro-3-cyclopropylpyridine makes it an ideal starting point for the design of novel cascade reactions. For example, a reaction sequence could be initiated by a selective cross-coupling at the C-Br bond, followed by an intramolecular cyclization involving the newly introduced functional group and another part of the molecule. The development of such cascade reactions would allow for the rapid construction of complex polycyclic and heterocyclic systems.

Photoredox catalysis is another emerging area that could be applied to the functionalization of 5-Bromo-2-chloro-3-cyclopropylpyridine. nih.gov This methodology uses light to generate highly reactive radical intermediates, which can participate in a variety of bond-forming reactions. For example, photoredox-catalyzed reactions could be used to introduce perfluoroalkyl groups or other valuable functionalities onto the pyridine ring or the cyclopropyl group.

The development of novel reactivity modalities could also involve the use of flow chemistry. vcu.edu Performing reactions in a continuous flow system can offer several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and easier scalability. The development of flow-based methods for the synthesis and functionalization of 5-Bromo-2-chloro-3-cyclopropylpyridine could be a significant area of future research.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

In addition to synthetic route design, ML models can be used to predict the physicochemical and biological properties of molecules. researchgate.netacs.org By generating a virtual library of derivatives of 5-Bromo-2-chloro-3-cyclopropylpyridine and using ML to predict their properties, researchers could identify promising candidates for further experimental investigation. This in silico screening approach has the potential to significantly accelerate the discovery of new drugs and materials.

A hypothetical workflow for the integration of AI in the synthetic design for derivatives of 5-Bromo-2-chloro-3-cyclopropylpyridine is outlined in the table below:

StepDescriptionAI/ML Tool
1Target molecule designGenerative models
2Retrosynthetic analysisRetrosynthesis prediction software
3Reaction condition optimizationBayesian optimization algorithms
4Property predictionQSAR and machine learning models
5Automated synthesisAI-guided robotic platforms

Potential in Advanced Materials Science as a Structural Motif

The unique electronic and structural features of the pyridine ring make it an attractive building block for the synthesis of advanced materials. mdpi.comresearchgate.netdntb.gov.uasigmaaldrich.com 5-Bromo-2-chloro-3-cyclopropylpyridine, with its multiple points for functionalization, could serve as a versatile monomer for the synthesis of a variety of functional polymers and materials.

One potential application is in the development of conjugated polymers for organic electronics. By using cross-coupling reactions to link multiple units of 5-Bromo-2-chloro-3-cyclopropylpyridine together, it may be possible to create polymers with interesting photophysical and electronic properties. The presence of the halogen atoms could also be used to tune the electronic properties of the resulting polymers.

Another area of interest is the use of pyridine-containing polymers as ligands for metal catalysts. The nitrogen atom in the pyridine ring can coordinate to a variety of metals, and by incorporating 5-Bromo-2-chloro-3-cyclopropylpyridine into a polymer backbone, it may be possible to create recyclable and highly active catalysts.

The cyclopropyl group could also impart unique properties to materials derived from this compound. The rigid and strained nature of the cyclopropane ring could influence the morphology and packing of polymers, potentially leading to materials with novel properties. Furthermore, the reactivity of the cyclopropyl group could be exploited for post-polymerization modification, allowing for the fine-tuning of material properties.

The synthesis of metal-organic frameworks (MOFs) is another area where 5-Bromo-2-chloro-3-cyclopropylpyridine could find application. researchgate.net By designing appropriate linkers based on this scaffold, it may be possible to create novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Q & A

Q. What are the primary synthetic routes for 5-Bromo-2-chloro-3-cyclopropylpyridine?

The compound is typically synthesized via sequential halogenation and cyclopropane introduction. A common approach involves:

  • Step 1 : Bromination and chlorination of a pyridine precursor (e.g., 3-cyclopropylpyridine) using reagents like NBS (N-bromosuccinimide) or PCl₅ under controlled conditions.
  • Step 2 : Cyclopropane ring installation via [2+1] cycloaddition using diazomethane derivatives or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids) . Purity (>95%) is confirmed via GC or HPLC, with storage recommended at 0–8°C to prevent decomposition .

Q. How is 5-Bromo-2-chloro-3-cyclopropylpyridine characterized in research settings?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm).
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z ~246).
  • X-ray Crystallography : For definitive structural elucidation, though limited by crystal formation challenges .

Q. What are its applications in biochemical research?

The compound serves as:

  • Enzyme Inhibitor Scaffold : Used to study interactions with kinases or cytochrome P450 enzymes via competitive binding assays (IC₅₀ determination) .
  • Receptor Ligand : Functionalized for probing G-protein-coupled receptors (GPCRs) in fluorescence polarization assays .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be mitigated?

Poor yields in Suzuki or Buchwald-Hartwig couplings often arise from steric hindrance from the cyclopropyl group. Strategies include:

  • Catalyst Optimization : Use Pd(dppf)Cl₂ or XPhos Pd G3 for enhanced steric tolerance.
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMA) to improve solubility.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency .

Q. How do computational models aid in understanding its bioactivity?

Molecular docking (AutoDock Vina) and MD simulations predict binding modes with target proteins. For example:

  • Docking Studies : Reveal preferential binding to ATP pockets in kinases due to halogen-π interactions.
  • ADMET Predictions : Estimate metabolic stability (CYP3A4 interactions) and blood-brain barrier permeability .

Q. How to resolve contradictions in reported reactivity data?

Discrepancies in halogen reactivity (e.g., Br vs. Cl substitution rates) may stem from:

  • Purity Variations : Impurities (>2%) in commercial batches alter reaction outcomes (validate via GC ).
  • Solvent Polarity : Polar solvents accelerate nucleophilic substitution at the 2-chloro position.
  • Temperature Effects : Higher temps (80–100°C) favor cyclopropane ring stability during reactions .

Q. What advanced analytical techniques address structural ambiguity in derivatives?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in multi-substituted pyridines.
  • Isotopic Labeling : ¹⁵N or ²H labels track metabolic pathways in in vitro studies.
  • Synchrotron XRD : Provides angstrom-level resolution for challenging crystals .

Methodological Considerations

Q. What precautions are critical for handling this compound?

  • Storage : Store at 0–8°C in amber vials to prevent photodegradation.
  • Toxicity : Use fume hoods due to potential respiratory irritation (LD₅₀ data pending; assume acute toxicity) .

Q. How to design a stability study under varying pH conditions?

  • Protocol : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hrs.
  • Analysis : Monitor degradation via LC-MS; cyclopropane ring opening is a key degradation pathway at pH >10 .

Q. What strategies improve regioselectivity in electrophilic substitutions?

  • Directing Groups : Introduce temporary groups (e.g., -OMe) to steer electrophiles to the 5-position.
  • Lewis Acid Catalysts : Use ZnCl₂ to enhance bromination at the para position relative to the cyclopropyl group .

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